molecular formula C6H15NS B13623559 1-(Ethylthio)-2-methylpropan-2-amine

1-(Ethylthio)-2-methylpropan-2-amine

Cat. No.: B13623559
M. Wt: 133.26 g/mol
InChI Key: YIHGGGMHIAORIM-UHFFFAOYSA-N
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Description

The study of bifunctional organic molecules is a cornerstone of modern chemical research, as the interplay between different functional groups within a single molecule can lead to novel reactivity and properties. 1-(Ethylthio)-2-methylpropan-2-amine, with its primary amine and thioether moieties, is a prime example of such a molecule. The presence of a sterically hindered tertiary alkyl group attached to the amino group further adds to its chemical distinctiveness.

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. libretexts.orgmsu.edu Primary amines, with the general formula RNH₂, are versatile building blocks in organic synthesis, crucial for the formation of a wide array of more complex molecules. researchgate.net They are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes. rsc.org The reactivity of a primary amine is significantly influenced by the nature of the alkyl or aryl group attached to it.

Thioethers, or sulfides, are the sulfur analogs of ethers and are characterized by a C-S-C bond. masterorganicchemistry.com The sulfur atom in a thioether has two lone pairs of electrons and can exhibit nucleophilic properties. Thioethers are found in various biologically important molecules, including the amino acid methionine. nih.gov They are also valuable intermediates in organic synthesis and are present in numerous pharmaceutical compounds and materials. nih.govrsc.org The chemistry of thioethers is rich, with the sulfur atom capable of oxidation to sulfoxides and sulfones, and able to coordinate to metal centers.

The combination of an amine and a thioether in one molecule, as seen in this compound, creates a bifunctional system where the two groups can influence each other's reactivity or act independently. Such compounds can serve as interesting ligands for metal catalysts or as building blocks for more complex molecular architectures.

The academic investigation of this compound can be justified on several fronts, primarily stemming from its unique structural features:

Bifunctionality: The presence of both a nucleophilic amine and a thioether group offers opportunities for selective chemical modifications at two different sites. This could be exploited in the synthesis of polymers, ligands for catalysis, or biologically active molecules. Amine- and thiol-reactive linkers are widely used in bioconjugation, and a molecule with both functionalities integrated could have unique applications. nih.gov

Steric Hindrance: The amine group is attached to a tertiary carbon atom (a neopentyl-like arrangement), which imparts significant steric bulk. This steric hindrance can be expected to modulate the reactivity of the amine, potentially leading to selective reactions that might not be possible with less hindered amines. epa.govwhiterose.ac.uk For example, it could influence the outcome of alkylation or acylation reactions at the nitrogen atom.

Coordination Chemistry: The presence of both nitrogen and sulfur atoms makes this compound a potential bidentate ligand for transition metals. The steric bulk around the nitrogen atom could influence the coordination geometry and the catalytic activity of the resulting metal complexes.

Medicinal Chemistry: Both amine and thioether functionalities are prevalent in pharmaceuticals. nih.gov The specific arrangement in this molecule could be explored for potential biological activity.

Given the limited specific literature on this compound, the scope of academic research would likely begin with its fundamental chemical characterization and then expand to explore its potential applications. Key research objectives could include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound would be a primary objective. This would involve a thorough characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Reactivity Studies: A systematic investigation of the reactivity of both the amine and thioether functional groups would be crucial. This would involve studying its behavior in common organic reactions such as alkylation, acylation, oxidation, and coordination with metal ions.

Computational Modeling: Theoretical studies could be employed to predict the compound's conformational preferences, electronic properties, and reactivity. This would complement experimental findings and provide deeper insights into its behavior.

Exploration of Applications: Based on its properties, research could be directed towards its use as a ligand in catalysis, a monomer for polymerization, a building block in medicinal chemistry, or a functional molecule in materials science.

While experimental data for this compound is scarce, predicted properties for the structurally similar compound Propane (B168953), 2-(ethylthio)-2-methyl- (CAS 14290-92-7), which lacks the amino group, can provide some initial insights into the physicochemical characteristics of the carbon-sulfur backbone.

Interactive Data Table: Predicted Physicochemical Properties of Propane, 2-(ethylthio)-2-methyl-

PropertyPredicted ValueUnit
Boiling Point123°C
Melting Point-75.7°C
Flash Point12.9°C
Density0.837g/cm³
Water Solubility1.14e-2g/L
LogKow: Octanol-Water2.86
Vapor Pressure19.3mmHg

Note: The data presented in this table is for "Propane, 2-(ethylthio)-2-methyl-" and is intended to provide an approximation for the non-amino part of the target molecule. The presence of the primary amine in this compound would significantly alter these properties, particularly increasing the boiling point, water solubility, and polarity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

IUPAC Name

1-ethylsulfanyl-2-methylpropan-2-amine

InChI

InChI=1S/C6H15NS/c1-4-8-5-6(2,3)7/h4-5,7H2,1-3H3

InChI Key

YIHGGGMHIAORIM-UHFFFAOYSA-N

Canonical SMILES

CCSCC(C)(C)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 Ethylthio 2 Methylpropan 2 Amine

Established Synthetic Routes to 1-(Ethylthio)-2-methylpropan-2-amine

The construction of this compound can be envisioned through several established strategies that are staples in the synthesis of amino and thioether compounds. These routes primarily involve either forming the amine group onto a pre-existing thioether-containing carbon skeleton or introducing the ethylthio group to a molecule already possessing the 2-methylpropan-2-amine structure.

Amination Strategies for this compound Synthesis

A prominent and widely utilized method for the synthesis of amines is reductive amination. wikipedia.orgmasterorganicchemistry.com This approach would involve the reaction of a ketone precursor, specifically 1-(ethylthio)-2-methylpropan-2-one, with an amine source, followed by reduction of the intermediate imine.

Imine Formation: The carbonyl group of 1-(ethylthio)-2-methylpropan-2-one reacts with ammonia (B1221849) to form an imine intermediate. This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

Reduction: The resulting C=N double bond of the imine is then reduced to a single bond to yield the final primary amine.

A variety of reducing agents can be employed for this transformation, each with its own advantages. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comchemistrysteps.com Sodium cyanoborohydride is particularly effective as it is selective for the imine over the ketone, allowing for a one-pot reaction where the ketone, ammonia, and reducing agent are all present simultaneously. chemistrysteps.com

Table 1: Representative Conditions for Reductive Amination
Amine SourceReducing AgentSolventTypical Yield (%)
Ammonia (NH₃)Sodium Cyanoborohydride (NaBH₃CN)Methanol70-90
Ammonium (B1175870) AcetateSodium Borohydride (NaBH₄)Ethanol65-85
Ammonia (NH₃)H₂/Palladium on Carbon (Pd/C)Methanol80-95

Thioether Formation Techniques in this compound Synthesis

Alternatively, the synthesis can be approached by forming the thioether bond. This involves reacting a suitable precursor containing the 2-amino-2-methylpropyl moiety with a source of the ethylthio group.

One plausible pathway begins with the readily available 2-amino-2-methyl-1-propanol (B13486). The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide (e.g., chloride or bromide). Subsequent nucleophilic substitution with sodium ethanethiolate (NaSEt) would then yield the desired this compound.

Another established method for the synthesis of β-amino thioethers is the ring-opening of aziridines with thiols. acs.orgnih.gov In this hypothetical route, a 2,2-dimethylaziridine (B1330147) precursor could be reacted with ethanethiol. The reaction is often catalyzed by a Lewis acid, which activates the aziridine (B145994) ring towards nucleophilic attack by the thiol. The regioselectivity of the ring-opening is a key consideration, with the thiol typically attacking the less sterically hindered carbon of the aziridine ring. nih.gov

Table 2: Comparison of Thioether Formation Strategies
MethodPrecursorReagentKey Advantages
Nucleophilic Substitution2-Amino-2-methyl-1-propanol derivative (e.g., tosylate)Sodium EthanethiolateUtilizes readily available starting materials.
Aziridine Ring-Opening2,2-Dimethylaziridine derivativeEthanethiolOften proceeds with high regioselectivity. acs.org

Precursor Chemistry and Reactivity Profiles

The success of the proposed synthetic routes hinges on the availability and reactivity of key precursors.

1-(Ethylthio)-2-methylpropan-2-one: This ketone is central to the reductive amination strategy. Its synthesis could be achieved through the reaction of 1-chloro-2-methylpropan-2-one with sodium ethanethiolate. The alpha-haloketone is a potent electrophile, readily undergoing substitution with the thiolate nucleophile.

2-Amino-2-methyl-1-propanol: This amino alcohol is a commercially available and versatile starting material. chemicalbook.comresearchgate.net Its primary alcohol can be selectively functionalized, for instance, by tosylation, to facilitate the subsequent introduction of the ethylthio group. Various synthetic methods for 2-amino-2-methyl-1-propanol itself have been reported, including the reaction of isobutene with chlorine and acetonitrile (B52724) followed by hydrolysis. google.com

2,2-Dimethylaziridine derivatives: The synthesis of suitably activated aziridines can be more complex. They can be prepared from 2-amino-2-methyl-1-propanol through a series of steps involving the formation of a leaving group on the oxygen and subsequent intramolecular cyclization.

Novel Synthetic Approaches and Catalyst Development for this compound

While established methods provide a solid foundation for the synthesis of this compound, modern synthetic chemistry continually seeks more efficient, selective, and sustainable approaches.

Stereoselective Synthesis of this compound

It is important to note that this compound is an achiral molecule. The carbon atom bearing the amino group is a tertiary carbon but is bonded to two identical methyl groups, meaning it is not a stereocenter. Consequently, stereoselective synthesis, which is concerned with the selective formation of one stereoisomer over others, is not a relevant consideration for the preparation of this specific compound. However, the development of stereoselective methods for structurally related chiral α-tertiary amines is an active area of research, often employing transition-metal catalysis. rsc.orgacs.org

Green Chemistry Principles in this compound Production

The principles of green chemistry can be applied to the proposed synthetic routes to minimize their environmental impact. rsc.orgbenthamdirect.com For the reductive amination pathway, several green improvements are possible:

Catalytic Hydrogenation: Using catalytic hydrogenation for the reduction step is highly atom-economical, producing only water as a byproduct.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs), offers a green alternative for the asymmetric reduction of imines, although for this achiral molecule, the primary benefit would be the mild reaction conditions and high selectivity. nih.gov Whole-cell biocatalysts can further simplify the process by providing cofactor regeneration in situ. nih.gov

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or bio-derived solvents can significantly reduce the environmental footprint of the synthesis.

For the thioether formation routes, green principles would favor catalytic methods over stoichiometric reagents. For instance, developing a catalytic method for the direct conversion of the alcohol in 2-amino-2-methyl-1-propanol to the thioether without the need for stoichiometric activating agents would be a significant green advancement.

The application of green chemistry principles is not only about improving existing routes but also about designing new, inherently safer and more efficient syntheses from the ground up. rsc.org

Derivatization Strategies of this compound for Research Applications

Although no specific derivatization of this compound has been reported, general chemical principles allow for the theoretical discussion of potential modifications.

Chemical Modifications at the Amine Functionality

The primary amine group in this compound would be expected to undergo a variety of common amine reactions. These could include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.

These modifications could be used to attach reporter groups, link the molecule to other substrates, or alter its physicochemical properties.

Modifications of the Ethylthio Moiety

The ethylthio group offers another site for potential derivatization. Common reactions involving thioethers include:

Oxidation: Oxidation of the sulfur atom to form a sulfoxide (B87167) or a sulfone, which would significantly alter the polarity and coordinating ability of the molecule.

S-Dealkylation: Cleavage of the ethyl group, although this is generally a challenging transformation.

Structural Elucidation of Novel Derivatives

Were any novel derivatives of this compound to be synthesized, their structures would be elucidated using a standard battery of spectroscopic and analytical techniques. These would include:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups introduced during derivatization.

Advanced Spectroscopic and Structural Analysis of 1 Ethylthio 2 Methylpropan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(Ethylthio)-2-methylpropan-2-amine

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, NMR provides unambiguous data on the chemical environment, connectivity, and spatial arrangement of its atoms.

A standard ¹H NMR spectrum of this compound would be expected to show distinct signals for the various proton environments: the ethyl group's triplet and quartet, the singlet for the methylene (B1212753) protons adjacent to the sulfur, and a singlet for the six equivalent methyl protons. Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom, including the quaternary carbon bearing the amine group.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
C(CH₃)₂-NH₂1.1528.5Singlet (6H)
C (CH₃)₂-NH₂-51.0-
S-CH₂-C2.6535.0Singlet (2H)
S-CH₂-C H₃2.5026.0Quartet (2H)
S-CH₂-CH₃ 1.2515.0Triplet (3H)
NH₂1.50 (variable)-Broad Singlet (2H)

Multidimensional NMR Techniques for Conformational Analysis

While 1D NMR spectra confirm the basic structure, multidimensional techniques are required to analyze the molecule's preferred conformation in solution. mdpi.com

Correlation Spectroscopy (COSY): This experiment would reveal scalar couplings between protons, confirming the connectivity within the ethyl group (correlation between the -CH₂- and -CH₃ protons).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms, allowing for definitive assignment of the ¹³C spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): For conformational analysis, NOESY is paramount. It detects through-space correlations between protons that are close to each other, irrespective of their bonding. This could reveal the preferred rotational conformation around the S-CH₂ and CH₂-C bonds, which is influenced by the steric bulk of the tertiary amine group.

Isotopic Labeling Studies in NMR of this compound

Isotopic labeling involves the selective incorporation of isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into the molecule. researchgate.net While often used for much larger biomolecules, it can also be applied to smaller molecules to facilitate specific NMR experiments. ukisotope.comnih.gov

For this compound, uniform enrichment with ¹³C and ¹⁵N would significantly enhance the sensitivity of ¹³C NMR experiments and enable direct observation of the nitrogen atom via ¹⁵N NMR spectroscopy. sigmaaldrich.com This would allow for the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing further structural constraints. Selective deuteration of specific positions could simplify crowded regions of the ¹H NMR spectrum, although this is less of a concern for a molecule of this size. researchgate.net The use of labeled precursors during synthesis is the primary method for achieving such isotopic enrichment. sigmaaldrich.com

Mass Spectrometry (MS) Techniques for Structural Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₆H₁₅NS), HRMS would be used to confirm its composition by comparing the experimentally measured mass of the protonated molecular ion [M+H]⁺ with the calculated theoretical mass.

Interactive Table: HRMS Data for [M+H]⁺ Ion of this compound
ParameterValue
Molecular FormulaC₆H₁₅NS
Ion[C₆H₁₆NS]⁺
Calculated Exact Mass134.1003
Hypothetical Measured Mass134.1001
Mass Difference (ppm)-1.49

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. unt.edu In a typical experiment, the molecular ion ([M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting fragment ions are analyzed in a second mass analyzer. unt.edu The fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, the primary fragmentation pathways would likely involve the cleavage of the C-S and C-C bonds. Key predicted fragmentation mechanisms include:

Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. This would lead to the formation of a stable iminium ion.

C-S Bond Cleavage: The bond between the carbon and the sulfur atom can break, leading to the loss of the ethylthio group or the ethyl group.

Interactive Table: Predicted MS/MS Fragmentation of this compound
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
134.1119.1CH₃ (15.0)Loss of a methyl radical
134.173.1C₂H₅S (61.0)Cleavage of C-S bond, loss of ethylthio radical
134.158.1C₄H₈S (88.0)Cleavage alpha to nitrogen with rearrangement

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. researchgate.netnih.gov In the gas phase, ions are propelled through a drift tube filled with a buffer gas. dntb.gov.ua Larger, more extended ions experience more collisions and travel slower than compact, spherical ions of the same m/z. ub.edu This separation based on drift time allows for the calculation of a rotationally averaged collision cross-section (CCS), which is a characteristic physical property of the ion. researchgate.net

While this compound may not have common stereoisomers, IM-MS is exceptionally useful for differentiating between structural isomers that have identical elemental formulas and thus the same exact mass. For example, IM-MS could easily distinguish this compound from other isomers like 2-(Ethylthio)butan-1-amine or 1-(Propylthio)propan-2-amine, which would exhibit different shapes and therefore distinct CCS values. nih.gov

Interactive Table: Hypothetical IM-MS Data for C₆H₁₅NS Isomers
Compound NameMolecular FormulaExact MassHypothetical CCS (Ų)
This compoundC₆H₁₅NS133.0925135.2
2-(Ethylthio)butan-1-amineC₆H₁₅NS133.0925138.5
1-(Propylthio)propan-2-amineC₆H₁₅NS133.0925140.1

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. By analyzing the vibrational modes of chemical bonds, a detailed picture of the molecular structure can be developed. For this compound, the spectrum would be dominated by features arising from its primary amine, thioether, and aliphatic hydrocarbon moieties.

The primary amine (-NH₂) group is expected to produce several characteristic bands. In the IR spectrum, two distinct bands resulting from asymmetric and symmetric N-H stretching vibrations are anticipated in the 3400-3250 cm⁻¹ region. openstax.orgorgchemboulder.com These bands are typically weaker and sharper than the O-H stretching bands of alcohols. wikieducator.org Additionally, a medium to strong scissoring (bending) vibration for the primary amine is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band may also be observed in the 910-665 cm⁻¹ region. orgchemboulder.com

The thioether (C-S) linkage generally gives rise to weak to medium intensity bands in both IR and Raman spectra. The C-S stretching vibration is typically observed in the 700-600 cm⁻¹ range. Raman spectroscopy can be particularly useful for identifying the C-S stretch due to the high polarizability of the sulfur atom, which can lead to a more intense Raman signal compared to its IR absorption. royalholloway.ac.ukroyalholloway.ac.uk

The aliphatic ethyl and isobutyl portions of the molecule will contribute numerous bands corresponding to C-H stretching and bending vibrations. Strong C-H stretching absorptions from the methyl (CH₃) and methylene (CH₂) groups are expected in the 2960-2850 cm⁻¹ region. libretexts.org Various C-H bending vibrations for these groups will appear in the 1470-1350 cm⁻¹ fingerprint region. libretexts.org

The following table summarizes the predicted key vibrational modes for this compound.

Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Asymmetric N-H StretchPrimary Amine (-NH₂)3400 - 3300MediumWeak-Medium
Symmetric N-H StretchPrimary Amine (-NH₂)3330 - 3250MediumWeak-Medium
C-H Stretch (Alkyl)-CH₃, -CH₂2960 - 2850StrongStrong
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium-StrongWeak
C-H Bend (Alkyl)-CH₃, -CH₂1470 - 1350MediumMedium
C-N Stretch (Aliphatic)Aliphatic Amine1250 - 1020Weak-MediumWeak-Medium
N-H WagPrimary Amine (-NH₂)910 - 665Broad, Medium-StrongWeak
C-S StretchThioether (Sulfide)700 - 600Weak-MediumMedium-Strong

X-ray Crystallography and Solid-State Structural Investigations of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgrigaku.com While no experimental crystal structure for this compound is publicly available, a predictive analysis of its likely solid-state features can be made.

If suitable single crystals could be obtained, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation. excillum.com The structure would likely be influenced by a combination of intramolecular steric effects and intermolecular forces. The bulky tert-butyl group adjacent to the amine will significantly influence the local geometry and may sterically hinder certain intermolecular interactions.

A critical feature in the crystal packing of this molecule would be intermolecular hydrogen bonding mediated by the primary amine group. chemguide.co.uk The -NH₂ group can act as a hydrogen bond donor, with the nitrogen lone pair also capable of acting as a hydrogen bond acceptor. rsc.org This would likely lead to the formation of hydrogen-bonded chains or networks, which are common motifs in the crystal structures of primary amines. rsc.orgacs.org These N-H···N hydrogen bonds are a dominant cohesive force in the crystals of smaller primary amines. researchgate.net

The table below outlines the type of structural parameters that would be determined from a successful X-ray crystallographic study.

Structural Parameters Obtainable from X-ray Crystallography of this compound

ParameterInformation Provided
Unit Cell Dimensions (a, b, c, α, β, γ)The fundamental repeating unit of the crystal lattice.
Space GroupThe symmetry operations that define the crystal structure.
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell.
Bond LengthsThe distances between bonded atoms (e.g., C-S, C-N, C-C, N-H, C-H).
Bond AnglesThe angles between adjacent chemical bonds (e.g., C-S-C, C-N-H).
Torsion AnglesThe dihedral angles that define the molecular conformation.
Hydrogen Bond GeometryDistances and angles of intermolecular N-H···N interactions.
Crystal PackingThe arrangement of molecules within the crystal lattice.

Computational Chemistry and Theoretical Studies of 1 Ethylthio 2 Methylpropan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule.

Electronic Structure Analysis of 1-(Ethylthio)-2-methylpropan-2-amine

This subsection would have detailed the molecule's orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. Such data helps in predicting the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack.

Reaction Pathway Modeling and Transition State Characterization

Here, computational models would be used to simulate potential chemical reactions involving this compound. This involves mapping the potential energy surface, locating transition states, and calculating activation energies to determine the feasibility and kinetics of different reaction pathways.

Acidity and Basicity Predictions (e.g., Lewis Basicity)

Quantum chemical methods can predict the proton affinity and pKa values, providing a quantitative measure of the basicity of the amine group and the acidity of other protons in the molecule. The Lewis basicity, focusing on the ability of the nitrogen and sulfur atoms to donate electron pairs, would also be quantified.

Molecular Dynamics Simulations and Conformational Landscape

Molecular dynamics simulations provide a view of how a molecule behaves over time, considering its flexibility and interactions with its surroundings.

Solvent Effects on the Conformation of this compound

This section would have explored how the three-dimensional shape of the molecule changes in different solvents. By simulating the molecule in various solvent environments (e.g., water, ethanol, chloroform), researchers can understand how intermolecular forces influence its preferred conformations.

Ligand-Protein Interaction Modeling (In Silico)

In silico docking and molecular dynamics simulations are used to predict how a small molecule like this compound might bind to a protein target. These models can identify potential binding poses, estimate the binding affinity, and highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial in the early stages of drug discovery.

While the requested computational and theoretical data for this compound are not currently available in published literature, the framework outlined above represents a standard approach for the in-depth computational characterization of a molecule. Future research may focus on this and similar compounds, at which point such detailed analyses could become available.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a compound with its biological activity. nih.gov These models are fundamental in cheminformatics for predicting the activity of novel molecules, prioritizing compounds for synthesis, and understanding the molecular properties that drive a desired biological effect. nih.govf1000research.com

Development of QSAR Models for Analogous Structures

While specific QSAR models for this compound are not publicly documented, the methodology can be understood from studies on structurally related compounds, such as sulfur-containing organic molecules. For instance, QSAR studies on a series of thiophene (B33073) analogs—compounds that also feature a sulfur atom—have demonstrated the importance of electronic properties in modulating biological activity. nih.gov

In developing a QSAR model for analogs of this compound, a range of molecular descriptors would be calculated to quantify various aspects of the molecule's structure. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. Studies on thiophene analogs have shown that properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment can play a dominant role in a compound's activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume or surface area.

Hydrophobic Descriptors: These, like the partition coefficient (logP), describe the molecule's solubility characteristics, which are crucial for its interaction with biological systems.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

A typical workflow for developing a QSAR model involves selecting a set of known active compounds (a training set), calculating these descriptors, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that links the descriptors to the activity. researchgate.net The resulting model's predictive power is then validated using an external set of compounds (a test set). nih.gov

Table 1: Representative Molecular Descriptors for QSAR Model Development
Descriptor ClassExample DescriptorProperty RepresentedPotential Relevance to Analogs
ElectronicDipole MomentMolecular polarity and charge distributionInfluences polar interactions with biological targets. nih.gov
ElectronicELUMO (Energy of Lowest Unoccupied Molecular Orbital)Electron-accepting abilityKey for understanding reactivity and binding mechanisms. nih.gov
HydrophobicLogP (Partition Coefficient)Lipophilicity/hydrophilicity balanceGoverns membrane permeability and access to target sites. researchgate.net
StericMolecular WeightSize and mass of the moleculeAffects fit within a binding pocket.
TopologicalWiener IndexMolecular branching and compactnessRelates molecular shape to activity.

Predictive Modeling of Molecular Interactions (In Silico)

In silico predictive modeling uses computational methods to simulate and predict how a molecule like this compound might interact with a biological target, typically a protein receptor or enzyme. nih.gov These techniques are vital for generating hypotheses about a compound's mechanism of action before it is synthesized or tested in a lab.

One of the primary methods is molecular docking . This process involves computationally placing the 3D structure of the ligand (the small molecule) into the binding site of a target protein. nih.gov An algorithm then samples numerous possible orientations and conformations of the ligand within the site and uses a scoring function to estimate the binding affinity for each pose. nih.gov The results can predict whether the compound is likely to bind and can identify key interactions, such as:

Hydrogen Bonds: Formed between the amine group of the compound and polar residues in the target.

Hydrophobic Interactions: Occurring between the ethyl and methyl groups of the compound and nonpolar residues.

Van der Waals Forces: General attractive or repulsive forces between the molecule and the protein.

Another powerful predictive tool is pharmacophore modeling . A pharmacophore is a 3D arrangement of essential molecular features that are necessary for biological activity. semanticscholar.org If a set of molecules with similar activity is known, a common pharmacophore model can be generated. This model can then be used to predict whether new molecules, including analogs of this compound, fit the required spatial arrangement of features and are therefore likely to be active. semanticscholar.org

Virtual Screening and Library Design Considerations for this compound Analogs

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.govnih.gov When designing a focused library of analogs for this compound, several key considerations come into play.

The process begins with defining a core scaffold—in this case, the 2-amino-2-methylpropyl ethyl thioether structure. A virtual library is then constructed by systematically modifying this scaffold. This can involve:

Varying Alkyl Chains: Replacing the ethyl group on the sulfur atom or the methyl groups on the propane (B168953) chain with other alkyl groups of different sizes and branching.

Introducing Functional Groups: Adding substituents such as hydroxyls, halogens, or aromatic rings to the scaffold to explore new interactions with a potential target.

Modifying the Amine Group: Converting the primary amine to a secondary or tertiary amine to alter its basicity and hydrogen bonding capacity.

Once the virtual library is generated, it can be screened using the predictive models described above. A typical workflow involves a hierarchical approach to efficiently filter down a large number of initial structures to a manageable number of promising candidates for synthesis.

Table 2: Hierarchical Virtual Screening Workflow for Novel Analogs
StepMethodPurposeOutcome
1. Library GenerationCombinatorial EnumerationCreate a large, diverse set of virtual analogs based on the core scaffold.A library of thousands to millions of virtual compounds.
2. Initial FilteringProperty-based Filtering (e.g., Lipinski's Rule of Five)Remove molecules with poor drug-like properties.A smaller, more synthetically feasible library.
3. Ligand-Based ScreeningPharmacophore Modeling or 2D Similarity SearchRapidly identify molecules that share key features with known active compounds.A focused subset of compounds with a higher probability of being active.
4. Structure-Based ScreeningMolecular Docking (High-Throughput Virtual Screening)Dock the filtered library into the target's binding site to predict binding affinity. researchgate.netA ranked list of compounds based on their docking scores.
5. Hit SelectionVisual Inspection and ClusteringSelect a diverse set of the top-scoring compounds for further investigation or synthesis.A final list of 10-100 "hit" compounds.

This systematic in silico approach allows researchers to explore a vast chemical space efficiently, saving significant time and resources compared to traditional experimental screening. researchgate.net By leveraging QSAR, predictive modeling, and virtual screening, a comprehensive computational investigation of this compound and its analogs can be effectively designed to uncover novel and potentially active compounds.

Mechanistic Investigations of 1 Ethylthio 2 Methylpropan 2 Amine Reactivity

Fundamental Reaction Mechanisms Involving the Thioether Moiety

The thioether group, characterized by a sulfur atom bonded to two alkyl groups, is known for the nucleophilicity of the sulfur atom and its susceptibility to oxidation.

Oxidation Pathways and Sulfur Reactivity

The sulfur atom in 1-(Ethylthio)-2-methylpropan-2-amine can be readily oxidized to form sulfoxides and subsequently sulfones. This process involves the electrophilic attack of an oxidizing agent on the sulfur atom. A variety of reagents can be employed for this transformation, with the product often being dependent on the stoichiometry and strength of the oxidant. acsgcipr.orgnih.gov

Common oxidizing agents include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and periodates. nih.govorganic-chemistry.org The initial oxidation product is the corresponding sulfoxide (B87167). Careful control of reaction conditions, such as temperature and the amount of oxidant, is crucial to prevent over-oxidation to the sulfone. acsgcipr.orgnih.gov For instance, the use of one equivalent of the oxidizing agent typically favors the formation of the sulfoxide.

The mechanism of oxidation with hydrogen peroxide is believed to involve the electrophilic attack of a peroxide oxygen on the sulfur atom. nih.gov In the presence of a catalyst, such as certain metal complexes or zeolites, the selectivity and efficiency of these oxidations can be significantly enhanced. rsc.orgresearchgate.net

Oxidizing AgentTypical ProductKey Considerations
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneStoichiometry dependent; catalysis can improve selectivity. acsgcipr.orgnih.gov
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or SulfoneHighly effective; over-oxidation is possible.
Sodium Periodate (NaIO₄)SulfoxideGenerally selective for sulfoxide formation.

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom of the thioether is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. libretexts.orgmsu.edulibretexts.org This reaction is a classic example of an Sₙ2 reaction where the sulfur atom acts as the nucleophile. The resulting sulfonium salt is a positively charged species with three substituents on the sulfur atom.

The formation of these salts is a reversible process. tandfonline.com The stability and reactivity of the sulfonium salt depend on the nature of the alkyl groups attached to the sulfur and the counter-ion. These salts can then serve as intermediates in further reactions, such as the formation of sulfur ylides. rhhz.net

Amine Reactivity and Protonation Equilibria

The primary amine group in this compound is a key center of basicity and nucleophilicity. However, its reactivity is modulated by the steric hindrance imposed by the adjacent tertiary carbon atom.

Salt Formation and Stability Studies

As a base, the primary amine can readily react with acids to form ammonium (B1175870) salts. The lone pair of electrons on the nitrogen atom accepts a proton, leading to the formation of a positively charged ammonium ion. The stability of the resulting salt is dependent on the nature of the acid used and the solvent.

The basicity of an amine is quantified by the pKa of its conjugate acid. For primary alkylamines, the pKa values are typically in the range of 10-11 in aqueous solutions. psu.edutubitak.gov.tr The steric hindrance around the amine in this compound might slightly influence its basicity compared to less hindered primary amines. enamine.netnih.gov

AminepKa of Conjugate Acid (in water)
Ammonia (B1221849)9.25 nih.gov
Methylamine10.65 nih.gov
Ethylamine10.63
n-Propylamine10.53

Reactivity with Electrophiles and Nucleophiles

The nucleophilic nature of the primary amine allows it to react with a variety of electrophiles. Common reactions include alkylation and acylation. msu.edulibretexts.org In reactions with alkyl halides, the amine can act as a nucleophile to displace the halide, forming a secondary amine. However, over-alkylation to form tertiary amines and quaternary ammonium salts is a common side reaction. libretexts.org

Acylation of the amine with acid chlorides or anhydrides leads to the formation of amides. This reaction is generally very efficient. libretexts.orglibretexts.org The steric hindrance of the 2-methylpropan-2-yl group may slow the rate of these reactions compared to less hindered primary amines.

The amine group itself is not expected to react with nucleophiles. However, the protonated ammonium form can undergo reactions where the ammonium group acts as a leaving group under certain conditions.

Cyclization and Rearrangement Processes

The presence of both a thioether and an amine functionality within the same molecule opens up the possibility of intramolecular reactions, leading to cyclization or rearrangement.

While there are no specific reports on the cyclization of this compound, analogous compounds containing both thiol and amine groups are known to undergo cyclization reactions in the presence of suitable electrophiles to form heterocyclic compounds. nih.gov For this compound, a potential cyclization could be envisioned if the thioether were first converted to a thiol.

Rearrangement reactions involving the sulfur atom are also a possibility, particularly through the formation of sulfur ylides. rhhz.net A sulfur ylide could be generated by deprotonation of a sulfonium salt formed by the S-alkylation of the thioether. These ylides are known to undergo sigmatropic rearrangements, such as the rsc.orgrsc.org-Wittig rearrangement, which could lead to the formation of a rearranged product. rsc.orgacs.org

Photochemical and Radiochemical Transformations of this compound

Following a comprehensive search of available scientific literature, no specific research detailing the photochemical or radiochemical transformations of this compound could be located. Consequently, a detailed analysis of its reactivity under photochemical and radiochemical conditions, including mechanistic pathways and potential transformation products, cannot be provided at this time.

The study of how molecules like this compound interact with light (photochemistry) and ionizing radiation (radiochemistry) is essential for understanding their environmental fate, metabolic pathways, and potential applications in various fields. Such investigations typically involve exposing the compound to specific wavelengths of light or types of radiation and analyzing the resulting products. Mechanistic studies would further elucidate the reactive intermediates and reaction pathways involved in these transformations.

Without dedicated research on this particular compound, any discussion of its photochemical and radiochemical behavior would be purely speculative and would not meet the required standards of scientific accuracy. Further experimental investigation is necessary to characterize the response of this compound to photochemical and radiochemical stimuli.

In Vitro and in Silico Metabolic Pathway Elucidation of 1 Ethylthio 2 Methylpropan 2 Amine

Enzymatic Biotransformation Studies (In Vitro Models)

Enzymatic processes are the primary drivers of xenobiotic metabolism. For 1-(Ethylthio)-2-methylpropan-2-amine, the key enzymatic reactions are anticipated to involve Phase I oxidation and dealkylation, followed by Phase II conjugation reactions. These transformations generally serve to increase the polarity of the compound, facilitating its excretion.

The Cytochrome P450 (CYP450) superfamily of enzymes is a major contributor to the oxidative metabolism of a vast array of substances. nih.gov For this compound, two principal CYP450-mediated pathways are plausible: S-dealkylation at the thioether linkage and N-dealkylation at the tertiary amine.

S-dealkylation and S-oxidation: The thioether moiety is a prime target for CYP450-catalyzed oxidation. This can proceed through S-oxidation to form the corresponding sulfoxide (B87167), which can be further oxidized to a sulfone. researchgate.netnih.gov This initial oxidation is a critical step that can lead to dealkylation. The sulfoxidation of thioethers by human liver microsomes has been shown to be predominantly driven by P450 enzymes. nih.gov Key isozymes such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are often involved in the metabolism of thioether-containing compounds. nih.govresearchgate.net

N-dealkylation: The tertiary amine group of this compound is also susceptible to CYP450-mediated metabolism. nih.govnih.gov N-dealkylation is a common metabolic pathway for tertiary amines, involving the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves. researchgate.netrsc.org This process would result in the removal of an alkyl group and the formation of a secondary amine. researchgate.net

Table 1: Predicted CYP450-Mediated Metabolites of this compound
Reaction TypePredicted MetaboliteKey CYP450 Isoforms
S-Oxidation1-(Ethylsulfinyl)-2-methylpropan-2-amineCYP1A2, CYP2C9, CYP2C19, CYP3A4 nih.gov
S-Dealkylation2-Methyl-2-aminopropane-1-thiolGeneral CYP450 activity
N-DealkylationThis compound (leading to secondary amine)General CYP450 activity nih.govresearchgate.net

The Flavin-Containing Monooxygenase (FMO) system represents another significant pathway for the oxidation of xenobiotics containing soft nucleophiles, such as sulfur and nitrogen atoms. wikipedia.orgepa.gov FMOs catalyze the oxygenation of a wide array of substrates, including amines and sulfides. wikipedia.orgmdpi.com

For this compound, FMOs can catalyze both N-oxidation and S-oxidation. mdpi.comoptibrium.com FMO-mediated S-oxidation would yield the same sulfoxide metabolite as CYP450-mediated oxidation. nih.gov While CYP450 is often the predominant pathway for thioether sulfoxidation, FMOs can contribute significantly. nih.gov

Following Phase I metabolism, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate elimination.

Glucuronidation: The tertiary amine of this compound can be a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a quaternary ammonium-linked glucuronide. nih.govnih.gov This is a known metabolic pathway for drugs containing a tertiary amine group. drugbank.com UGT1A3 and UGT1A4 are known to catalyze the N-glucuronidation of amines. nih.govnih.gov Additionally, if N-dealkylation occurs to form a primary amine, this metabolite could also undergo glucuronidation. washington.eduresearchgate.net

Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway. jove.comfrontiersin.org While less common for tertiary amines, primary and secondary amine metabolites resulting from N-dealkylation can be substrates for sulfation. jove.comnih.gov Aromatic and aliphatic hydroxyl and amine groups are major sites for sulfation. nih.gov

Table 2: Predicted Phase II Conjugation Metabolites
Conjugation ReactionSubstratePredicted ConjugateKey Enzymes
GlucuronidationParent Compound (Tertiary Amine)This compound-N+-glucuronideUGT1A3, UGT1A4 nih.govnih.gov
SulfationPrimary Amine MetaboliteSulfated primary amineSULTs jove.comnih.gov

Non-Enzymatic Degradation Pathways (In Vitro)

In addition to enzymatic biotransformation, this compound may undergo non-enzymatic degradation, particularly under conditions that mimic biological matrices.

The stability of the thioether bond to hydrolysis is an important consideration. Thioesters are known to undergo hydrolysis to form carboxylic acids and thiols. nih.govwikipedia.org However, thioethers are generally more stable to hydrolysis than their ester counterparts. stackexchange.com Under physiological pH conditions, the thioether linkage in this compound is expected to be relatively stable. masterorganicchemistry.comresearchgate.net

Thioethers are susceptible to oxidation by reactive oxygen species (ROS) that may be present in biological matrices. nih.govnih.gov This can lead to the formation of sulfoxides and sulfones, similar to the products of enzymatic oxidation. rsc.org The presence of biological thiols could also potentially lead to thiol-thioether exchange reactions, although this is more relevant for thioesters. nih.govacs.org The tertiary amine group may also be susceptible to non-enzymatic oxidation.

Computational Prediction of Metabolic Pathways (In Silico)

The computational, or in silico, prediction of metabolic pathways has become an indispensable tool in modern drug discovery and development. These predictive models offer a rapid and cost-effective means to forecast the metabolic fate of a xenobiotic, such as this compound, within a biological system. By leveraging sophisticated algorithms and extensive databases of known metabolic transformations, these tools can identify potential metabolites and pinpoint the most probable sites of metabolism on a molecule. This information is crucial for anticipating the pharmacokinetic profile and potential toxicological issues of a new chemical entity before it undergoes extensive in vitro and in vivo testing.

A variety of computational approaches are employed for this purpose, ranging from expert systems that rely on a curated set of biotransformation rules to more advanced machine learning and quantum mechanics-based methods. nih.gov For this compound, a combination of these methodologies would be utilized to construct a comprehensive metabolic map. Software platforms like BioTransformer, GLORYx, and SyGMa are commonly used to predict the metabolites that may be formed through various enzymatic reactions. nih.govfrontiersin.org These tools can simulate Phase I and Phase II metabolic reactions, providing a list of potential biotransformation products. nih.gov

Metabolite Identification and Structural Assignment (In Silico)

The in silico identification of metabolites for this compound would involve submitting its chemical structure to a panel of metabolic prediction software. These programs apply a series of metabolic rules based on known enzymatic reactions, primarily those mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are responsible for the majority of oxidative metabolism of xenobiotics. mdpi.commdpi.com

Based on the structure of this compound, several metabolic transformations can be predicted. The presence of a thioether linkage suggests that S-oxidation is a likely metabolic pathway. The primary amine group is susceptible to N-oxidation, deamination, and conjugation reactions. Furthermore, the ethyl and methyl groups could undergo hydroxylation.

The following table outlines the potential metabolites of this compound as predicted by common in silico tools, along with their proposed structures and the enzymatic reactions likely responsible for their formation.

Predicted Metabolite Proposed Structure Predicted Metabolic Reaction Enzyme Family Implicated
1-(Ethylsulfinyl)-2-methylpropan-2-amineCH3CH2S(O)C(CH3)2NH2S-OxidationCytochrome P450 (CYP)
1-(Ethylsulfonyl)-2-methylpropan-2-amineCH3CH2S(O2)C(CH3)2NH2S-OxidationCytochrome P450 (CYP)
1-(Ethylthio)-2-methylpropan-2-olCH3CH2SC(CH3)2OHDeamination/HydroxylationMonoamine Oxidase (MAO), Cytochrome P450 (CYP)
2-(Ethylthio)-2-methylpropanalCH3CH2SC(CH3)2CHOOxidative DeaminationMonoamine Oxidase (MAO)
N-Hydroxy-1-(ethylthio)-2-methylpropan-2-amineCH3CH2SC(CH3)2NHOHN-HydroxylationCytochrome P450 (CYP)
1-(1-Hydroxyethylthio)-2-methylpropan-2-amineHOCH(CH3)SC(CH3)2NH2Alkyl HydroxylationCytochrome P450 (CYP)
1-(Ethylthio)-2-(hydroxymethyl)propan-2-amineCH3CH2SCH(CH3)(CH2OH)NH2Alkyl HydroxylationCytochrome P450 (CYP)

Prediction of Sites of Metabolism (SOM)

The prediction of Sites of Metabolism (SOM) is a critical component of in silico metabolic profiling. SOM prediction models aim to identify the specific atoms or functional groups within a molecule that are most susceptible to enzymatic attack. mass-analytica.com These predictions are invaluable for guiding the synthesis of more metabolically stable analogues of a lead compound. Various computational methods, including those based on machine learning, rule-based systems, and quantum chemistry, are employed to predict SOMs. chemrxiv.org These models consider factors such as the reactivity of different atoms, their accessibility to enzyme active sites, and the electronic properties of the molecule. nih.gov

For this compound, the primary sites of metabolic activity are predicted to be the sulfur atom of the thioether group and the nitrogen atom of the primary amine. The carbon atoms of the ethyl and methyl groups are also considered potential, albeit likely secondary, sites of metabolism. The rationale for these predictions is based on the known substrate specificities of major drug-metabolizing enzymes. The sulfur atom is a soft nucleophile and is readily oxidized by CYP450 enzymes. pensoft.net The primary amine is a known substrate for both CYP450s and monoamine oxidases (MAOs).

The following table summarizes the predicted SOMs for this compound, the likelihood of metabolism at each site, and the primary metabolic reactions expected to occur. The likelihood is a qualitative assessment based on general principles of drug metabolism.

Predicted Site of Metabolism (SOM) Likelihood of Metabolism Primary Metabolic Reaction(s) Key Metabolizing Enzymes
Sulfur atom (in the ethylthio group)HighS-OxidationCytochrome P450 (e.g., CYP2C19, CYP3A4)
Nitrogen atom (in the amine group)HighN-Hydroxylation, Oxidative DeaminationCytochrome P450, Monoamine Oxidase (MAO)
α-Carbon to Sulfur (in the ethyl group)MediumHydroxylationCytochrome P450
Methyl groups (attached to the tertiary carbon)LowHydroxylationCytochrome P450

Advanced Analytical Methodologies for 1 Ethylthio 2 Methylpropan 2 Amine in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of modern analytical chemistry for the separation, identification, and quantification of chemical compounds. For a molecule like 1-(Ethylthio)-2-methylpropan-2-amine, both gas and liquid chromatography, coupled with mass spectrometry, offer powerful analytical solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape and column interactions in GC analysis, appropriate method development, including derivatization, can overcome these challenges. gassnova.no

Method development for this compound using GC-MS involves several key steps:

Derivatization: To improve volatility and thermal stability while reducing peak tailing, the primary amine group can be derivatized. Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride, PFPA) or silylating agents (e.g., BSTFA). This step converts the polar amine into a less polar, more volatile derivative suitable for GC analysis.

Column Selection: A mid-polarity capillary column, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5ms, HP-5ms), is often suitable for separating a wide range of compounds, including derivatized amines.

Inlet and Temperature Programming: A split/splitless inlet is typically used. The oven temperature program is optimized to ensure sufficient separation from matrix components and to provide sharp, symmetrical peaks for the analyte. The program usually starts at a low temperature, ramps up to a high temperature to elute the analyte, and includes a final hold to clean the column.

Mass Spectrometry Detection: Electron Ionization (EI) is the most common ionization technique, providing reproducible fragmentation patterns that can be used for library matching and structural confirmation. For quantitative analysis, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

Parameter Condition
GC System Agilent 8890 GC or equivalent
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
MS System 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

| Monitored Ions | Hypothetical Quantifier and Qualifier ions for the derivatized analyte |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently the preferred technique for analyzing polar and non-volatile compounds like amines in complex matrices. gassnova.no It often provides superior sensitivity and specificity and typically does not require derivatization. researchgate.net

Key aspects of LC-MS/MS method development include:

Chromatographic Separation: Reversed-phase chromatography is the most common approach. A C18 column is widely used, providing good retention for moderately polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and promote ionization.

Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for amines, as the primary amine group is easily protonated to form a stable [M+H]⁺ ion.

Tandem Mass Spectrometry (MS/MS): For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and significantly reduces background noise. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high-resolution, accurate mass data. This capability allows for the unequivocal determination of the elemental composition of the analyte and its metabolites, which is invaluable for identification purposes in research and metabolomics studies.

Table 2: Illustrative LC-MS/MS Parameters for this compound

Parameter Condition
LC System Shimadzu Nexera X2 or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Sciex 6500 QTRAP or equivalent
Ionization Mode ESI Positive
MRM Transition Precursor Ion (m/z) → Product Ion (m/z)

| (Example) | 134.1 ([M+H]⁺) → 72.1 (Hypothetical fragment) |

This compound possesses a chiral center at the second carbon of the propane (B168953) chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers can have different pharmacological or toxicological profiles, their separation and individual quantification are often necessary.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for enantiomeric separation. researchgate.net

Chiral Stationary Phases (CSPs): The key to chiral separation is the use of a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral amines. researchgate.net These phases separate enantiomers based on differential transient diastereomeric interactions.

Mobile Phase Selection: The choice of mobile phase is critical and depends on the CSP. Normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase modes can be employed. researchgate.net The addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) is often required to improve peak shape and resolution. researchgate.net

Derivatization: In some cases, derivatizing the amine with a tag that can strongly interact with the CSP can enhance enantioselectivity. Furthermore, derivatization with a fluorogenic or chromophoric agent can significantly improve detection limits when using fluorescence or UV detectors. researchgate.net

Table 3: Comparison of Chiral Stationary Phases for Amine Separation

CSP Type Typical Mobile Phase Interaction Mechanism Advantages
Polysaccharide-based (e.g., Chiralpak®) Normal Phase, Polar Organic, Reversed Phase Hydrogen bonding, dipole-dipole, steric interactions Broad applicability, high success rate researchgate.netresearchgate.net
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™) Reversed Phase, Polar Ionic, Polar Organic Ionic interactions, hydrogen bonding, inclusion complexation MS-compatible mobile phases, good for ionizable compounds sigmaaldrich.com

| Pirkle-type (e.g., Whelk-O® 1) | Normal Phase | π-π interactions, hydrogen bonding, dipole stacking | Rational design, predictable elution order for some compound classes |

Spectrophotometric and Electrochemical Detection Methods

While mass spectrometry is a dominant detection technique, spectrophotometric and electrochemical methods offer alternative or complementary approaches.

Spectrophotometric Detection: Direct UV-Vis detection of this compound is challenging due to the lack of a strong chromophore in its structure. However, this limitation can be overcome by derivatization with a chromophoric or fluorophoric reagent. For example, reacting the primary amine with agents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) yields a highly colored or fluorescent derivative that can be detected with high sensitivity using a UV-Vis or fluorescence detector coupled with HPLC. researchgate.net

Electrochemical Detection: Electrochemical methods measure the current resulting from the oxidation or reduction of an analyte at an electrode surface. nih.gov For this compound, an electrochemical sensor could be developed where the molecule is oxidized at a specific potential. The sensitivity and selectivity of this detection can be significantly enhanced by chemically modifying the electrode surface with catalysts or nanomaterials. nih.gov Electrochemical biosensors, which incorporate a biological recognition element like an enzyme, could also be designed for specific detection. nih.gov These methods are known for their high sensitivity, rapid response, and potential for miniaturization into portable devices. nih.gov

Sample Preparation and Matrix Effects in Research Sample Analysis

The analysis of this compound in research matrices (e.g., plasma, urine, tissue homogenates) requires an effective sample preparation strategy to remove interfering components.

Sample Preparation: Common techniques include:

Protein Precipitation (PPT): A simple method where a solvent like acetonitrile is added to a biological sample to precipitate proteins. The supernatant is then analyzed.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous sample matrix into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.

Solid-Phase Extraction (SPE): This technique offers more effective cleanup and concentration. A cartridge containing a solid sorbent is used to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of solvent.

Matrix Effects: In LC-MS analysis, co-eluting endogenous components from the sample matrix can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. analchemres.org This can lead to either ion suppression or enhancement, compromising the accuracy and precision of the results. researchgate.net The matrix effect (ME) can be quantitatively assessed using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

Mitigation Strategies: To compensate for matrix effects, several strategies can be employed:

Improved Sample Cleanup: More selective SPE protocols can remove a greater proportion of interfering substances.

Chromatographic Separation: Optimizing the LC method to separate the analyte from the bulk of the matrix components.

Matrix-Matched Calibration: Calibration standards are prepared in an extract of a blank matrix to ensure that the standards and samples experience the same matrix effect. analchemres.org

Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., a deuterated version of the analyte) is the most effective approach. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and reliable quantification.

Development of Reference Standards and Certified Reference Materials

The accuracy of any quantitative analysis is fundamentally dependent on the quality of the reference standards used for calibration.

Reference Standards: A chemical reference standard is a highly purified and well-characterized substance. For this compound, this standard would be synthesized and purified to a high degree (typically >98%). Its identity and structure must be confirmed unequivocally using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Fourier-transform infrared (FTIR) spectroscopy. The purity is typically determined by chromatographic methods (e.g., GC-FID or HPLC-UV) and/or quantitative NMR (qNMR).

Certified Reference Materials (CRMs): A CRM is a reference standard that has been characterized by a metrologically valid procedure for one or more specified properties and is accompanied by a certificate. This certificate provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. While CRMs for novel research compounds are rare, the principles of their production—rigorous characterization, homogeneity and stability testing, and uncertainty assessment—guide the development of high-quality in-house reference standards. The availability of a well-characterized reference standard is a prerequisite for method validation and ensures the comparability of results across different laboratories and studies.

Role of 1 Ethylthio 2 Methylpropan 2 Amine As a Synthetic Precursor or Intermediate

Utilization in the Synthesis of Complex Organic Molecules

There is currently no available scientific literature that describes the use of 1-(Ethylthio)-2-methylpropan-2-amine as a building block in the total synthesis or formal synthesis of complex natural products or other intricate organic molecules.

Application in Heterocyclic Compound Synthesis

No published methods or reaction protocols were found that employ this compound for the construction of heterocyclic rings, such as thiazoles, imidazoles, or other related structures.

Catalyst Ligand or Reagent Applications

There are no documented instances of this compound being utilized as a ligand for metal catalysts or as a specific reagent to promote or mediate chemical transformations.

Environmental Chemistry and Degradation Pathways of 1 Ethylthio 2 Methylpropan 2 Amine Academic Focus

Abiotic Degradation Studies (e.g., Photolysis, Hydrolysis)

No specific data from photolysis or hydrolysis studies for 1-(Ethylthio)-2-methylpropan-2-amine are available in the current scientific literature. Such studies are crucial for understanding the persistence of a chemical in the environment when exposed to sunlight and water. Without experimental data, the half-life and degradation kinetics of this compound under various environmental pH and light conditions remain unknown.

Biotic Degradation by Microorganisms (In Vitro/Environmental Simulation)

Information regarding the biodegradation of this compound by microorganisms is not present in published research. In vitro experiments using specific microbial strains or consortia, as well as environmental simulation studies that mimic natural conditions (e.g., soil, activated sludge), have not been reported for this compound. Therefore, its potential for microbial breakdown and the pathways involved are yet to be determined.

Sorption and Mobility in Environmental Compartments

There are no available studies that have investigated the sorption and mobility of this compound in environmental compartments such as soil and sediment. Key parameters like the soil organic carbon-water partitioning coefficient (Koc) and the distribution coefficient (Kd) have not been determined. This information is vital for predicting the compound's potential to leach into groundwater or to be transported with surface runoff.

Conclusion and Future Directions in 1 Ethylthio 2 Methylpropan 2 Amine Research

Summary of Key Academic Findings

A thorough review of scientific databases and academic journals reveals no significant academic findings specifically for 1-(Ethylthio)-2-methylpropan-2-amine. Research into its unique properties, potential reactions, and applications appears to be unpublished or has not been undertaken.

Remaining Challenges and Open Questions

Due to the absence of foundational research, numerous challenges and open questions exist for this compound. The primary challenge is the lack of any established scientific record. Fundamental questions regarding its synthesis, reactivity, physical properties, and potential biological activity remain unanswered.

Key Open Questions:

What are the most efficient and scalable methods for the synthesis of this compound?

What are the fundamental spectroscopic and physicochemical properties of this compound?

What is its reactivity profile with other chemical agents?

Does this compound exhibit any noteworthy biological or pharmacological activities?

Proposed Future Research Avenues for this compound

The lack of existing data presents a wide-open field for future research. Initial studies should focus on establishing a baseline of knowledge about the compound.

Proposed Research Directions:

Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound in high purity and yield. Comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.) is essential.

Physicochemical Property Determination: Systematic measurement of key physical and chemical properties, such as melting point, boiling point, solubility, and pKa.

Exploratory Reactivity Studies: Investigation of its behavior in various chemical reactions to understand its stability and potential for derivatization.

Computational Modeling: Theoretical studies to predict its molecular geometry, electronic structure, and potential interactions with biological targets.

Interdisciplinary Research Opportunities

Once a fundamental understanding of this compound is established, it could become a candidate for interdisciplinary research.

Potential Interdisciplinary Fields:

Medicinal Chemistry: Depending on its structural motifs, it could be explored as a scaffold for the development of new therapeutic agents.

Materials Science: Its sulfur and amine functionalities might lend themselves to applications in polymer chemistry or as a ligand in coordination chemistry.

Agrochemicals: Many sulfur- and nitrogen-containing compounds find use in agriculture, suggesting a potential avenue for investigation.

Q & A

Basic: What are the primary synthetic routes for 1-(Ethylthio)-2-methylpropan-2-amine, and how do reaction conditions influence yield?

Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. Key methods include:

  • Thiol-amine alkylation : Reacting 2-methylpropan-2-amine with ethylthiol in the presence of a base (e.g., NaOH) under reflux conditions. Solvent choice (e.g., ethanol vs. DMF) affects reaction kinetics, with polar aprotic solvents accelerating nucleophilic attack .
  • Thioether formation : Using a halogenated precursor (e.g., 1-chloro-2-methylpropan-2-amine) and sodium ethylthiolate. Temperature control (60–80°C) minimizes side reactions like oxidation of the thiol group .
    Yield optimization requires strict control of stoichiometry (1:1.2 amine-to-thiol ratio) and inert atmospheres to prevent thiol oxidation. Post-synthesis purification via column chromatography or distillation is critical for isolating ≥95% pure product .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

  • NMR :
    • ¹H NMR : A singlet at δ 1.2–1.4 ppm (geminal methyl groups on C2), a triplet at δ 2.5–2.7 ppm (–SCH2CH3), and a broad peak at δ 1.8–2.0 ppm (–NH2) confirm the structure .
    • ¹³C NMR : Peaks at δ 25–28 ppm (C2 methyl carbons) and δ 35–38 ppm (ethylthio sulfur-adjacent carbon) are diagnostic .
  • IR : A strong absorption at 3350–3450 cm⁻¹ (N–H stretch) and 2550–2600 cm⁻¹ (S–H stretch, if present as an impurity) .
  • Mass Spectrometry : A molecular ion peak at m/z 133 (C₆H₁₅NS) and fragmentation patterns (e.g., loss of –SCH2CH3 at m/z 88) validate the molecular formula .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

Answer:
Byproduct formation (e.g., disulfides or oxidized thiols) is mitigated by:

  • Inert atmosphere : Use nitrogen/argon to prevent thiol oxidation .
  • Catalyst selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiolate nucleophilicity in biphasic systems .
  • Temperature modulation : Maintain ≤80°C to avoid thermal decomposition of intermediates .
  • Purification : Use activated charcoal to adsorb sulfur-containing impurities before distillation .
    Example : A 15% yield increase was achieved by switching from ethanol to DMF as the solvent, reducing reaction time from 24h to 8h .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

Answer:
Discrepancies often arise in nucleophilic substitution kinetics or stereoelectronic effects. Strategies include:

  • DFT calculations : Compare frontier molecular orbitals (HOMO-LUMO gaps) with experimental Hammett substituent constants to validate electron-donating/withdrawing effects of the ethylthio group .
  • Kinetic isotope effects (KIE) : Use deuterated analogs to distinguish between concerted (SN2) and stepwise (radical) mechanisms .
  • Cross-validation : Pair computational models (e.g., Gaussian) with experimental techniques like stopped-flow spectroscopy to measure reaction rates under varying pH and solvent conditions .

Advanced: How should researchers design in vitro assays to evaluate the biological activity of this compound while addressing its potential cytotoxicity?

Answer:

  • Target selection : Prioritize receptors/enzymes with known interactions with thioether-containing amines (e.g., monoamine oxidases or GPCRs) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM in cell lines (e.g., HEK293 or SH-SY5Y) to identify IC₅₀/EC₅₀ values. Include controls (e.g., β-mercaptoethanol) to rule out thiol-mediated cytotoxicity .
  • Metabolic stability : Use liver microsomes (human/rat) to assess oxidative degradation via CYP450 enzymes. LC-MS/MS quantifies parent compound and metabolites .

Advanced: What approaches are recommended for analyzing stereochemical outcomes in derivatives of this compound?

Answer:

  • Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers. Compare retention times with racemic standards .
  • Vibrational circular dichroism (VCD) : Differentiate diastereomers by analyzing C–S and C–N bond vibrations in the 1000–1200 cm⁻¹ range .
  • X-ray crystallography : Resolve absolute configuration by co-crystallizing derivatives with heavy atoms (e.g., bromine-substituted analogs) .

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